REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:6]=[CH:7][C:8]2[N:9]([CH:11]=[C:12]([C:14]3[CH:19]=[CH:18][C:17]([F:20])=[CH:16][CH:15]=3)[N:13]=2)[CH:10]=1)=[O:4].C(O)(=O)C>Br>[F:20][C:17]1[CH:16]=[CH:15][C:14]([C:12]2[N:13]=[C:8]3[CH:7]=[CH:6][C:5]([C:3]([OH:4])=[O:2])=[CH:10][N:9]3[CH:11]=2)=[CH:19][CH:18]=1
|
Name
|
|
Quantity
|
590 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=CC=2N(C1)C=C(N2)C2=CC=C(C=C2)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
Br
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)C=1N=C2N(C=C(C=C2)C(=O)O)C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |